5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H19F2N5OS and its molecular weight is 427.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, showing more selectivity towards ENT2 than ENT1 . It inhibits the function of these transporters, reducing the maximum rate of uridine uptake without affecting the Michaelis constant (Km) . This suggests that the compound acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can influence nucleotide synthesis and the regulation of adenosine function . The specific pathways affected would depend on the cell type and the physiological or pathological context.
Pharmacokinetics
Its interaction with ents suggests it can cross cell membranes
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the transport of nucleosides across the cell membrane . This can affect cellular processes that depend on nucleoside transport, such as nucleotide synthesis and adenosine regulation .
Biochemical Analysis
Biochemical Properties
This compound has a molecular weight of 342.4 g/mol and a computed XLogP3-AA value of 2.2. It has one hydrogen bond donor count and five hydrogen bond acceptor counts. The compound has a rotatable bond count of 6. Its exact mass and monoisotopic mass are 342.18558953 g/mol. The topological polar surface area is 48.5 Ų.
Cellular Effects
Investigation of the cytotoxicity profile of 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol showed that all 10α-Ɣ have IC 50 values higher than 50 μM on the tested cell line .
Molecular Mechanism
The intermediates were obtained by a condensation reaction between the 2-bromo-1- (4-bromophenyl)ethanone and the substituted phenylpiperazine, adding 1.5 times of potassium carbonate in acetonitrile . In the second step, the reduction of intermediates with sodium borohydride in ethanol leads to the formation of this compound .
Temporal Effects in Laboratory Settings
The compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .
Dosage Effects in Animal Models
In rodent brain, this compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .
Metabolic Pathways
Compound 4 was converted into this compound through oxidative aromatization reaction .
Properties
IUPAC Name |
5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS/c22-15-7-5-14(6-8-15)18(19-20(29)28-21(30-19)24-13-25-28)27-11-9-26(10-12-27)17-4-2-1-3-16(17)23/h1-8,13,18,29H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYLHFQXSQEENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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